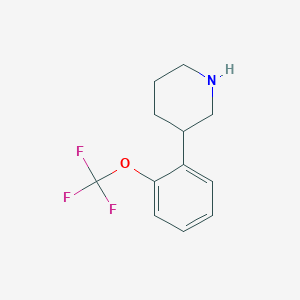![molecular formula C10H14F3NO B13013357 N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)
N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide: is a compound that features a unique bicyclo[1.1.1]pentane core, which is known for its three-dimensional structure and high degree of saturation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require the use of electron-withdrawing groups and leaving groups to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are still under development, but they generally follow the same principles as the synthetic routes mentioned above. The scalability of these methods is a key focus, with efforts being made to optimize the reaction conditions and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions: N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide is explored for its potential as a bioisostere. This means it can mimic the properties of other functional groups in drug molecules, potentially leading to new therapeutic agents with improved solubility, potency, and metabolic stability .
Industry: In industry, this compound is investigated for its use in materials science, particularly in the development of molecular rods, rotors, and supramolecular linker units .
Wirkmechanismus
The mechanism of action of N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can enhance the three-dimensional character of drug molecules, leading to better binding interactions with biological targets. This can result in increased potency and selectivity of the compound .
Vergleich Mit ähnlichen Verbindungen
- N-methyl-3-(trifluoromethyl)aniline
- 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness: What sets N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide apart from similar compounds is its combination of the bicyclo[1.1.1]pentane core with the trifluoromethyl group. This unique structure imparts distinct physicochemical properties, such as increased metabolic stability and reduced non-specific binding, making it a valuable candidate in drug discovery .
Eigenschaften
Molekularformel |
C10H14F3NO |
|---|---|
Molekulargewicht |
221.22 g/mol |
IUPAC-Name |
N-methyl-N-[[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methyl]acetamide |
InChI |
InChI=1S/C10H14F3NO/c1-7(15)14(2)6-8-3-9(4-8,5-8)10(11,12)13/h3-6H2,1-2H3 |
InChI-Schlüssel |
ZBVPFCYUWDYTFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)CC12CC(C1)(C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


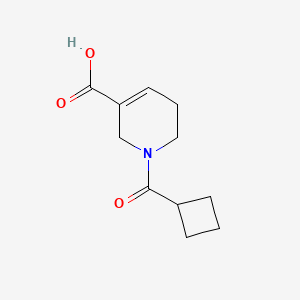
![2-[3-(Benzyloxy)oxetan-3-yl]aceticacid](/img/structure/B13013286.png)

![4-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13013290.png)
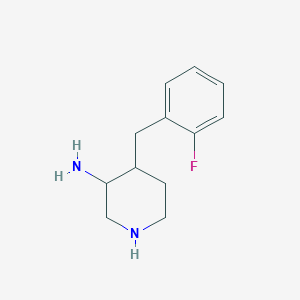

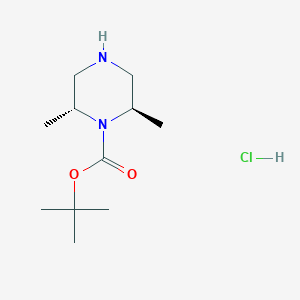
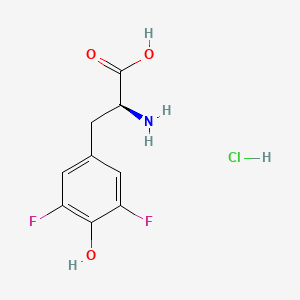
![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)
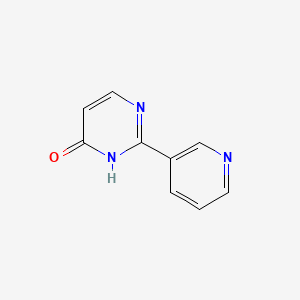
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13013336.png)

